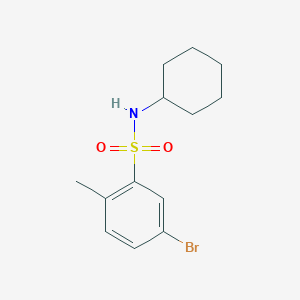

5-bromo-N-cyclohexyl-2-methylbenzenesulfonamide

Overview

Description

5-bromo-N-cyclohexyl-2-methylbenzenesulfonamide is an organic compound characterized by the presence of a bromine atom, a cyclohexyl group, and a sulfonamide functional group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-cyclohexyl-2-methylbenzenesulfonamide typically involves the following steps:

Sulfonamide Formation: The brominated benzene derivative is then reacted with cyclohexylamine (C₆H₁₁NH₂) and a sulfonyl chloride, such as methanesulfonyl chloride (CH₃SO₂Cl), under basic conditions (e.g., using a base like triethylamine) to form the sulfonamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reactant concentrations) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The bromine atom in 5-bromo-N-cyclohexyl-2-methylbenzenesulfonamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The sulfonamide group can participate in oxidation-reduction reactions, potentially altering the oxidation state of the sulfur atom.

Hydrolysis: Under acidic or basic conditions, the sulfonamide group can be hydrolyzed to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiolate (RSK) can be used under mild heating conditions.

Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) are used for hydrolysis reactions.

Major Products Formed

Substitution: Products depend on the nucleophile used, such as azido derivatives or thiol-substituted compounds.

Oxidation: Sulfonic acids or sulfoxides may be formed.

Hydrolysis: Cyclohexylamine and the corresponding sulfonic acid are typical products.

Scientific Research Applications

5-bromo-N-cyclohexyl-2-methylbenzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

Biological Studies: The compound can be used as a probe to study protein-ligand interactions, enzyme inhibition, and cellular uptake mechanisms.

Materials Science: It may serve as a building block for the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-cyclohexyl-2-methylbenzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to active sites of enzymes or receptors, thereby modulating their activity. The sulfonamide group can form hydrogen bonds with target proteins, while the bromine atom and cyclohexyl group contribute to hydrophobic interactions and steric effects.

Comparison with Similar Compounds

Similar Compounds

- 5-bromo-N-cyclohexyl-2-methoxybenzenesulfonamide

- 5-bromo-N-cyclohexyl-2-ethylbenzenesulfonamide

- 5-chloro-N-cyclohexyl-2-methylbenzenesulfonamide

Uniqueness

5-bromo-N-cyclohexyl-2-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom enhances its electrophilic character, making it suitable for various substitution reactions. The cyclohexyl group provides steric bulk, influencing its interaction with biological targets and materials.

This compound’s unique structure and properties make it a valuable tool in both research and industrial applications

Biological Activity

5-Bromo-N-cyclohexyl-2-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

The compound can be characterized by its molecular formula, C13H16BrN1O2S, which includes a bromine atom, a cyclohexyl group, and a sulfonamide functional group. The synthesis of this compound typically involves the reaction of 5-bromo-2-methylbenzenesulfonyl chloride with cyclohexylamine. This reaction can be summarized as follows:

-

Reagents :

- 5-bromo-2-methylbenzenesulfonyl chloride

- Cyclohexylamine

- Solvent (e.g., dichloromethane)

-

Reaction Conditions :

- Stirring at room temperature or slightly elevated temperatures

- Use of basic conditions to neutralize hydrochloric acid produced during the reaction

- Yield : The typical yield of this synthesis is reported to be high, often exceeding 80%.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with various biological targets. Notably, sulfonamides are known for their antimicrobial properties, which can be linked to their structural features that mimic para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis.

Key Mechanisms :

- Enzyme Inhibition : The compound may inhibit dihydropteroate synthase (DHPS), an enzyme crucial for folate biosynthesis in bacteria.

- Antimicrobial Activity : It has been shown to possess activity against a range of bacterial strains, including Gram-positive and Gram-negative bacteria.

Biological Activity Studies

Several studies have investigated the biological effects of this compound. Below are some notable findings:

| Study | Organism/Cell Type | Methodology | Results |

|---|---|---|---|

| Study 1 | Escherichia coli | Agar well diffusion method | Inhibition zone diameter of 15 mm at 100 µg/mL concentration |

| Study 2 | Staphylococcus aureus | Broth microdilution assay | MIC = 32 µg/mL |

| Study 3 | Human cancer cell lines | MTT assay for cytotoxicity | IC50 = 25 µM against MCF-7 cells |

Case Studies

- Antibacterial Activity : In a study assessing the antibacterial properties, this compound exhibited significant inhibition against E. coli and S. aureus, suggesting its potential as a therapeutic agent in treating bacterial infections.

- Cytotoxicity in Cancer Cells : Research focusing on human cancer cell lines revealed that the compound displayed cytotoxic effects, particularly against breast cancer cells (MCF-7). The mechanism was hypothesized to involve apoptosis induction.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is still under investigation. However, preliminary data suggest:

- Absorption : Rapid absorption post-administration.

- Metabolism : Primarily hepatic metabolism with potential formation of active metabolites.

- Excretion : Renal excretion as unchanged drug and metabolites.

Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses, although further studies are warranted to fully elucidate its toxicological effects.

Properties

IUPAC Name |

5-bromo-N-cyclohexyl-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO2S/c1-10-7-8-11(14)9-13(10)18(16,17)15-12-5-3-2-4-6-12/h7-9,12,15H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHLOQDDGXSQBQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)S(=O)(=O)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.